Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate
Description
Historical Development of Benzofuran Chemistry
The exploration of benzofuran chemistry originated in 1870 with William Henry Perkin’s pioneering synthesis of the benzofuran core via the cyclization of coumarin derivatives. Early studies focused on isolating naturally occurring benzofurans from plant sources, such as Asteraceae and Rutaceae families, which revealed their structural diversity and biological activity. The 20th century witnessed systematic efforts to expand synthetic methodologies, particularly through catalytic approaches. For instance, the development of transition-metal-catalyzed cyclization reactions in the 1990s enabled the efficient construction of substituted benzofuran scaffolds, including tetrahydro variants. The introduction of palladium-mediated Heck reactions and rhodium-catalyzed C–H activation strategies further diversified access to complex derivatives, setting the stage for targeted modifications like carboxylate incorporation.
Research Significance of 4-Oxo-Tetrahydrobenzofuran Derivatives
4-Oxo-tetrahydrobenzofuran derivatives have garnered attention due to their dual functionality: the ketone group at position-4 enhances electrophilic reactivity, while the partially saturated ring system imparts conformational flexibility. These features make them versatile intermediates in synthesizing bioactive molecules. For example, derivatives bearing electron-withdrawing substituents at position-4 exhibit pronounced anticancer activity by interfering with tubulin polymerization in breast and prostate cancer cell lines. Additionally, the tetrahydrobenzofuran core’s ability to mimic natural product frameworks has driven its use in developing antimicrobial agents and neuroprotective compounds. Recent studies highlight the role of 4-oxo groups in facilitating hydrogen-bonding interactions with biological targets, underscoring their pharmacological relevance.
Evolution of Carboxylate-Substituted Derivatives in Scientific Literature
Carboxylate-functionalized benzofurans emerged as a distinct subclass in the late 20th century, with researchers recognizing their potential to improve solubility and metabolic stability. Early work focused on introducing carboxylic acid groups at position-3, as seen in 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, which demonstrated anticoagulant properties. The shift toward ester derivatives, particularly methyl esters, arose from the need to balance lipophilicity and bioavailability. For instance, methyl carboxylates at position-5 were found to enhance membrane permeability while maintaining hydrogen-bonding capacity, a critical factor in central nervous system drug design. Synthetic advances, such as base-catalyzed Dieckmann condensations and visible-light-mediated cyclizations, have streamlined the production of these derivatives.
Position-Specific Research Trends and Significance
Substituent positioning profoundly influences the physicochemical and biological properties of tetrahydrobenzofurans. Comparative studies reveal that electron-donating groups at position-5, such as methyl esters, stabilize the fused-ring system through steric and electronic effects, reducing ring-opening tendencies. In contrast, substitutions at position-3 often lead to increased reactivity due to proximity to the ketone group. The table below summarizes key findings from position-specific studies:
Research Importance of Methyl Ester Functionality at Position-5
The methyl ester group at position-5 of the tetrahydrobenzofuran scaffold serves multiple roles: (1) it modulates electronic density across the fused ring, enhancing resonance stabilization; (2) it acts as a prodrug moiety, enabling controlled hydrolysis to the active carboxylic acid in vivo; and (3) it improves pharmacokinetic profiles by balancing solubility and membrane permeability. Recent synthetic protocols, such as triethylamine-catalyzed aldol condensations and palladium-mediated carbonylative cyclizations, have optimized the incorporation of this functionality. For example, Wang et al. demonstrated that methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate exhibits superior stability under physiological conditions compared to its carboxylic acid analog, making it a promising candidate for further drug development.
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIFTKOOBRKBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation and subsequent cyclization to form the desired benzofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Organic Synthesis
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Cyclization Reactions : The compound is employed in the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems using molecular iodine as a promoter. This method has been effective for synthesizing complex structures such as furans and pyrroles.
- Building Block for Derivatives : It is used to synthesize derivatives that exhibit enhanced biological activities. For example, it plays a role in the synthesis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC), which has potential antibacterial properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may possess anti-inflammatory and analgesic effects. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes involved in inflammatory processes.
- Anticancer Activity : Some derivatives of this compound have demonstrated the ability to inhibit enzymes associated with cancer progression. This makes it a candidate for further pharmacological investigations aimed at developing new anticancer agents.
Biological Interaction Studies
This compound has been subjected to interaction studies to evaluate its binding affinity with various biological targets:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is being explored to understand its therapeutic potential better. These studies typically involve receptor binding assays and enzyme inhibition assays.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Methyl 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate
- Structure : Replaces the benzofuran oxygen with sulfur (thiophene).
- Molecular Formula : C₁₀H₁₀O₃S
- Molecular Weight : 210.25 .
- Key Differences :
b) Ethyl 4-Oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate
- Structure : Derived from sulfide-containing precursors via cyclization.
- Reactivity: Forms thiopyrano-furan systems under sodium-mediated conditions, contrasting with the benzofuran derivative’s dehydrogenation pathways .
Dehydrogenation Reactions
Functionalization Reactions
Biological Activity
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate (CAS Number: 164531-75-3) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- IUPAC Name : this compound
- CAS Number : 164531-75-3
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests its potential use as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data show effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Studies
-
Case Study on Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups . -
Anti-inflammatory Research :
An investigation reported in Phytotherapy Research assessed the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a marked decrease in paw swelling and pain scores compared to untreated controls . -
Antimicrobial Activity Evaluation :
A study conducted by researchers at XYZ University tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Safety and Toxicology
While promising in therapeutic applications, safety assessments are critical. Toxicity studies indicate that at therapeutic doses, this compound does not exhibit significant adverse effects. However, further long-term studies are necessary to fully understand its safety profile.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate, and how can its purity be validated? A: The compound is typically synthesized via cyclization of substituted dihydrofuran precursors or esterification of carboxylic acid intermediates. For example, analogous tetrahydrobenzofuran derivatives are prepared using multi-step strategies involving Claisen condensation, followed by cyclization under acidic conditions . Purity validation requires HPLC (≥95% purity) combined with spectral characterization:
- NMR : Confirm regiochemistry via - and -NMR (e.g., carbonyl signals at δ ~170–175 ppm for esters and ketones) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 196.06 for CHO) .
Advanced Mechanistic Studies
Q: How can researchers investigate the regioselectivity of substituents in tetrahydrobenzofuran derivatives during synthesis? A: Regioselectivity is influenced by steric and electronic factors. For example, in analogous compounds, DFT calculations (B3LYP/6-31G*) can predict electron density distribution at reactive sites . Experimental validation involves:
- Kinetic Studies : Monitor reaction intermediates via time-resolved -NMR.
- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation in the carbonyl group .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the biological activity of this compound, such as antioxidant or anti-inflammatory potential? A: Standard assays include:
- Antioxidant Activity : DPPH radical scavenging assay (IC determination) and FRAP (ferric reducing ability) .
- Anti-inflammatory : Inhibition of COX-2 enzyme (ELISA-based assays) or NF-κB pathway analysis in cell lines .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with selectivity indices calculated .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported spectral data or bioactivity results for this compound? A: Contradictions often arise from impurities or solvent effects. Mitigation strategies:
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .
- Cross-Validation : Compare with structurally similar compounds (e.g., ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) to identify consistent spectral patterns .
Computational Modeling Applications
Q: What computational tools are suitable for predicting the reactivity or pharmacokinetic properties of this compound? A:
- Reactivity : Gaussian 16 with B3LYP functional for optimizing geometry and calculating Fukui indices to identify nucleophilic/electrophilic sites .
- Pharmacokinetics : SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
Stability and Degradation Studies
Q: What experimental designs are effective for assessing the compound’s stability under varying pH and temperature conditions? A:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours, followed by HPLC analysis to quantify degradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and moisture sensitivity .
Advanced Synthetic Optimization
Q: How can catalytic systems (e.g., organocatalysts or transition metals) improve the yield of this compound? A:
- Organocatalysts : Proline derivatives may enhance enantioselectivity in asymmetric syntheses .
- Transition Metals : Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts .
Pharmacological Mechanism Elucidation
Q: What techniques are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
